2-Ethylfuran

Atmospheric Chemistry Kinetics Environmental Fate

GC-MS methods systematically fail to separate 2-ethylfuran from its isobaric isomer 2,5-dimethylfuran on standard columns, biasing food exposure assessments and regulatory submissions. Authentic 2-ethylfuran standard enables: • Baseline separation validation for EF2/DMF isomer resolution in complex food matrices • Accurate atmospheric kinetic modeling using its 2.6× higher OH radical rate coefficient (10.77×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K) versus furan • Reproducible structure-toxicity studies distinguishing pneumotoxic short-chain alkylfurans from non-pneumotoxic longer-chain analogs Supplied with ≥98% GC certified purity and full analytical documentation.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
CAS No. 3208-16-0
Cat. No. B109080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylfuran
CAS3208-16-0
Synonymsα-Ethylfuran
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCCC1=CC=CO1
InChIInChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3
InChIKeyHLPIHRDZBHXTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylfuran: Combustion Kinetics & Analytical Specificity


2-Ethylfuran (CAS 3208-16-0) is a monocyclic alkylfuran, specifically a furan ring substituted with an ethyl group at the 2-position [1]. As a colorless to pale yellow liquid with a boiling point of 92–93 °C at 768 mmHg and a density of 0.912 g/mL at 25 °C [2], it serves as a key research compound in combustion science, food safety analysis, and organic synthesis. Unlike its lower alkyl homologs, 2-ethylfuran exhibits distinct physicochemical and toxicological behavior that directly informs its selection over closely related alkylfurans in specific applications.

OH radical kinetics Atmospheric reactivity differentiation from lower alkylfurans
Combustion profiling Alkylfuran ignition quality and biofuel structure-property studies
Analytical methods Isomer-selective quantitation in food and complex matrices
Toxicology models Short-chain alkylfuran pneumotoxicity assessment

Why 2-Ethylfuran Cannot Replace Other Alkylfurans


Despite sharing the furan core, 2-ethylfuran (EF2), 2-methylfuran (2MF), and 2,5-dimethylfuran (DMF) exhibit divergent reactivity profiles in both atmospheric and combustion chemistry due to differences in side-chain branching and substitution patterns. Critically, EF2 and DMF are isobaric isomers (C₆H₈O) that co-elute on standard GC columns, rendering generic analytical methods insufficient for accurate quantification in complex matrices like food [1]. Furthermore, toxicological assessments reveal that the presence and position of the alkyl side chain directly influence the compound's potential to induce lung injury [2]. Consequently, substituting one alkylfuran for another without empirical justification compromises experimental reproducibility in kinetic studies, analytical accuracy in exposure assessments, and safety evaluations.

Reactivity shift OH radical rate coefficient differs from 2-methylfuran and furan, altering atmospheric lifetime estimates
Ignition misranking Derived Cetane Number varies across alkylfuran analogs, risking mischaracterized combustion phasing
Analytical co-elution Isobaric overlap with 2,5-dimethylfuran on standard GC columns prevents accurate quantitation without specialized method
Toxicity mismatch Pneumotoxicity profile may not transfer to longer-chain alkylfurans; 2-ethylfuran retains lung injury potential

2-Ethylfuran: Evidence of Differentiation


OH Radical Reactivity vs. Furan and Methylfurans

In a direct comparative kinetic study, 2-ethylfuran demonstrated an OH radical rate coefficient 2.6-fold higher than the unsubstituted furan and 1.7-fold higher than 2-methylfuran, establishing its significantly shorter atmospheric lifetime. The measured rate constant for 2-ethylfuran was 10.77 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, compared to 4.19 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for furan and 6.19 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for 2-methylfuran at 300 ± 2 K in 760 Torr synthetic air [1].

OH Radical Reactivity
Head-to-head
2-Ethylfuran: 10.77 × 10⁻¹¹ Furan: 4.19 2-Methylfuran: 6.19 2,5-Dimethylfuran: 13.21
Supports compound-specific reactivity modeling for atmospheric fate
Units: cm³ molecule⁻¹ s⁻¹, 300 K, 760 Torr synthetic air
Atmospheric Chemistry Kinetics Environmental Fate

Biofuel Ignition Quality: Cetane Number Comparison

When evaluated as next-generation biofuel candidates, 2-ethylfuran (EF) exhibits an intermediate ignition quality between 2-methylfuran (MF) and 2,5-dimethylfuran (DMF). Reported Derived Cetane Numbers (DCN) follow the trend DMF (10.9) > EF (10.2) > MF (8.9) [1]. This 14% higher DCN for 2-ethylfuran compared to 2-methylfuran indicates improved compression-ignition behavior relative to its methyl analog.

Biofuel Ignition Quality
Reported
2-Ethylfuran DCN: 10.2 2-Methylfuran DCN: 8.9 2,5-Dimethylfuran DCN: 10.9
Reported intermediate ignition quality supports structure-property comparisons
Derived Cetane Number from rapid compression machine study
Combustion Science Biofuels Engine Performance

Baseline Separation from 2,5-Dimethylfuran

2-Ethylfuran (EF2) and 2,5-dimethylfuran (DMF) share the molecular formula C₆H₈O and co-elute on conventional HP-Plot GC columns, preventing accurate individual quantification [1]. This isomer ambiguity necessitates either specialized chromatographic conditions (e.g., Supelco Equity-1 column) or MS/MS selectivity for reliable quantitation. A validated method achieving baseline separation with a 15 min runtime demonstrated recovery rates of 80–110%, repeatability below 14%, and intermediate reproducibility below 22% across multiple food matrices [1].

Isomer Resolution
Head-to-head
Co-elution with 2,5-DMF on standard HP-Plot; Validated Equity-1 method: 15 min runtime, recovery 80–110%, repeatability <14%
Requires method verification for accurate isomer-specific exposure data
Baseline separation critical in cereals, coffee and infant food matrices
Food Safety Analysis GC-MS Method Development Exposure Assessment

Pulmonary Toxicity Compared to 3-Pentylfuran

In a mouse model of pulmonary injury, 2-ethylfuran was found to cause lung damage as assessed by light microscopy and [¹⁴C]thymidine incorporation into DNA. Within a homologous series of 3-alkylfurans, pneumotoxicity decreased with increasing alkyl chain length: 3-methylfuran and 3-ethylfuran were toxic, whereas 3-pentylfuran did not produce pneumotoxicity [1]. 2-Ethylfuran also induced lung damage in this model.

Pulmonary Toxicity
Class-level
2-Ethylfuran: lung damage positive 3-Methylfuran / 3-Ethylfuran: toxic 3-Pentylfuran: no pneumotoxicity
Pneumotoxic potential differentiates short-chain from long-chain analogs
Mouse model, histological and thymidine incorporation endpoints
Inhalation Toxicology Safety Assessment Pneumotoxicity

RIFM Safety: Skin Sensitization Data Gaps

The 2021 RIFM (Research Institute for Fragrance Materials) safety assessment for 2-ethylfuran evaluated seven human health endpoints including genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, and skin sensitization [1]. Unlike many structurally related furan derivatives used in fragrance applications, 2-ethylfuran's full toxicological profile remains under active evaluation, with specific data gaps noted for certain endpoints.

RIFM Safety Assessment
Data to verify
RIFM assessment 2021: 7 human health endpoints evaluated; data gaps noted for certain toxicological thresholds
Safety assessment remains less complete than for longer-chain alkylfurans
Consult full RIFM monograph before fragrance or cosmetic use
Fragrance Safety Dermal Toxicology Regulatory Compliance

2-Ethylfuran: Key Research Applications


Atmospheric Chemistry: OH Radical Kinetics

Researchers modeling the tropospheric fate of furanic emissions must use 2-ethylfuran (not furan or 2-methylfuran) as a calibration or reactant due to its 2.6-fold higher OH radical rate coefficient (10.77 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K) [1]. Substituting a less reactive analog would systematically underestimate atmospheric removal rates and bias environmental impact assessments.

Combustion Studies: Alkylfuran Biofuels

2-Ethylfuran's Derived Cetane Number of 10.2 positions it between 2-methylfuran (8.9) and 2,5-dimethylfuran (10.9) [1]. Engine researchers investigating the effect of alkyl side-chain length on ignition delay and combustion phasing should procure 2-ethylfuran specifically to fill this data gap in structure-property relationships for furanic biofuels.

Analytical Method Development: Isomer Separation

Given that 2-ethylfuran and 2,5-dimethylfuran co-elute on standard GC columns [1], analytical laboratories developing or validating methods for furan and alkylfuran quantification in thermally processed foods must use authentic 2-ethylfuran standard to verify baseline separation and ensure accurate exposure data for regulatory submissions.

Inhalation Toxicology: Alkyl Chain Effects on Lung Injury

In vivo models assessing pneumotoxicity of furan derivatives should include 2-ethylfuran as a representative short-chain alkylfuran known to induce lung damage, in contrast to non-pneumotoxic longer-chain analogs like 3-pentylfuran [1]. This selection is critical for establishing structure-toxicity relationships.

Application
Selection Property
Validation Focus
Gas-phase OH radical kinetics studies
Alkylfuran reactivity differentiation
OH radical rate coefficient validation
Alkylfuran biofuel combustion studies
Ignition quality (DCN) benchmarking
Derived Cetane Number reproducibility
GC-MS method for alkylfuran isomers
Isomer resolution under validated conditions
Baseline separation and recovery verification
Inhalation toxicology structure-toxicity studies
Pneumotoxicity endpoint review
Lung injury assessment and data gaps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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